2-(Chloromethyl)cyclobutanone

Description

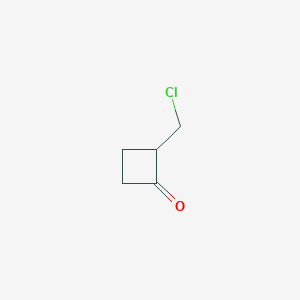

Structure

3D Structure

Properties

CAS No. |

22935-33-7 |

|---|---|

Molecular Formula |

C5H7ClO |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

2-(chloromethyl)cyclobutan-1-one |

InChI |

InChI=1S/C5H7ClO/c6-3-4-1-2-5(4)7/h4H,1-3H2 |

InChI Key |

UHIIDVMIFLBGLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C1CCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl Cyclobutanone

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The primary electrophilic center for nucleophilic attack is the carbon atom of the chloromethyl group, facilitated by the electron-withdrawing nature of the adjacent chlorine atom. This reactivity is the basis for a variety of substitution reactions.

Intramolecular Cyclization Reactions Facilitated by Chloromethyl Activation

The proximate positioning of the chloromethyl group and the cyclobutanone (B123998) ring allows for intramolecular reactions, leading to the formation of bicyclic systems. A notable example is the synthesis of 2-azabicyclo[2.1.1]hexanes. acs.orgresearchgate.net This process involves the imination of 3-(chloromethyl)cyclobutanone, a positional isomer of the title compound, followed by a reductive cyclization. acs.orgresearchgate.net While this specific example utilizes the 3-substituted isomer, the underlying principle of intramolecular cyclization via activation of the chloromethyl group is a key reactive pathway for these types of compounds.

The formation of such bicyclic structures is driven by the desire to alleviate the ring strain inherent in the four-membered cyclobutane (B1203170) ring. The specific conditions and the nature of the internal nucleophile dictate the structure of the resulting bicyclic product.

Intermolecular Substitution Pathways and Product Diversification

The chloromethyl group of 2-(chloromethyl)cyclobutanone is susceptible to attack by a wide array of external nucleophiles, leading to a diverse range of products. These reactions typically follow an SN2 mechanism, where the nucleophile displaces the chloride ion.

Common nucleophiles that can be employed include:

Alkoxides: leading to the formation of ether derivatives.

Cyanide: resulting in the corresponding nitrile.

Amines: yielding various substituted aminomethylcyclobutanones.

Thiolates: producing thioethers.

This versatility allows for the introduction of various functional groups, significantly expanding the synthetic utility of this compound as a starting material for more complex molecules.

Reactions of the Strained Cyclobutanone Ring System

The significant ring strain of the cyclobutanone core makes it prone to reactions that lead to more stable five- or six-membered rings, or even ring-cleavage products.

Ring Expansion and Contraction Reactions of the Cyclobutanone Core

Ring expansion is a common transformation for cyclobutanone derivatives. For instance, under appropriate conditions, this compound can be envisioned to undergo ring expansion to form 2-(chloromethyl)cyclopentanone. nih.gov This type of rearrangement can be promoted by various reagents and conditions, often involving the formation of a carbocation intermediate adjacent to the ring. ugent.be For example, treatment of cyclobutanones with diazomethane (B1218177) can lead to ring expansion to cyclopentanones through a Wolff rearrangement mechanism. libretexts.org Similarly, pinacol-type rearrangements of 2-hydroxy-2-(methoxymethyl)cyclobutanone can yield 1,3-cyclopentanediones. ugent.be Palladium-catalyzed ring-expansion reactions of cyclobutanols with 2-haloanilines have also been shown to produce benzazepines. rsc.org

Conversely, ring contraction of cyclobutanone derivatives can also occur, though it is a less common pathway for the parent ketone. rsc.orgyoutube.comkyoto-u.ac.jpntu.ac.uk These reactions often require specific substitution patterns and reaction conditions that favor the formation of a more stable, smaller ring system, such as a cyclopropane (B1198618) derivative. kyoto-u.ac.jp

| Transformation | Reagent/Condition | Product Type |

| Ring Expansion | Diazomethane | Cyclopentanone (B42830) |

| Ring Expansion | p-Toluenesulfonic acid | 1,3-Cyclopentanedione |

| Ring Expansion | Palladium catalyst / 2-Haloaniline | Benzazepine |

| Ring Contraction | Lithium aluminum hydride (on 2-bromo derivative) | Cyclopropane derivative |

Carbonyl Reactivity: Alpha-Alkylation and Condensation Reactions

The presence of α-hydrogens acidic enough to be removed by a suitable base makes the cyclobutanone ring susceptible to α-alkylation and condensation reactions. libretexts.orgrsc.orgyoutube.comyoutube.com

Alpha-Alkylation: The enolate formed by deprotonation at the α-position can act as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgyoutube.com The regioselectivity of this reaction (at the C2 or C5 position) can be influenced by the reaction conditions, such as the base used and the temperature. youtube.com For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. youtube.com

Condensation Reactions: this compound can also participate in aldol-type condensation reactions. rsc.org In the presence of a base, the enolate can react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Rearrangement Processes and Pericyclic Reactions of Cyclobutanone Derivatives

The strained four-membered ring of cyclobutanone derivatives makes them suitable substrates for various rearrangement and pericyclic reactions, often driven by the release of ring strain. msu.eduox.ac.ukresearchgate.netlibretexts.org

One of the most significant pericyclic reactions involving cyclobutanones is the thermal or photochemical electrocyclic ring opening. msu.eduresearchgate.net Upon heating, cyclobutanone itself can decompose into ethylene (B1197577) and ketene (B1206846) in a retro [2+2] cycloaddition reaction. wikipedia.org The stereochemistry of such electrocyclic reactions is governed by the Woodward-Hoffmann rules, which predict whether the ring opening will occur in a conrotatory or disrotatory fashion depending on whether the reaction is induced by heat or light. ox.ac.ukresearchgate.net

Rearrangements such as the Favorskii rearrangement can occur in α-haloketones, which could be a potential pathway for derivatives of this compound. libretexts.org This rearrangement typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. Other rearrangements like the Beckmann rearrangement of the corresponding oxime can lead to lactams. masterorganicchemistry.commsu.eduyoutube.com

| Reaction Type | Conditions | Key Feature |

| Electrocyclic Ring Opening | Thermal (Heat) | [2+2] Cycloelimination |

| Favorskii Rearrangement | Base (on α-halo derivative) | Ring contraction to carboxylic acid derivative |

| Beckmann Rearrangement | Acid (on oxime) | Formation of a lactam |

Transition Metal-Catalyzed Transformations of Halogenated Cyclobutanones

Transition metal catalysis offers a powerful toolkit for the transformation of strained ring systems like cyclobutanones. These catalysts can facilitate a variety of reactions, including cross-coupling, ring-opening, and functionalization, often under mild conditions with high selectivity.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are particularly prevalent. youtube.com The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The chloromethyl group of this compound represents a potential handle for cross-coupling reactions. Alkyl halides are known to participate in various cross-coupling reactions, although they can be less reactive than their aryl or vinyl counterparts. The success of such a coupling would depend on the choice of catalyst, ligands, and reaction conditions to favor oxidative addition of the C-Cl bond over other potential side reactions.

While specific examples utilizing this compound in cross-coupling reactions are not widely reported, related systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed cross-coupling reactions have been successfully performed with cyclopropanol-derived ketone homoenolates and aryl bromides. rsc.org Furthermore, the coupling of Grignard reagents with aryl halides (Kumada coupling) and organotin reagents with aryl halides (Stille coupling) are well-established methods for C-C bond formation. youtube.com

Below is a table summarizing common cross-coupling reactions that could potentially be applied to this compound.

| Reaction Name | Nucleophile | Electrophile | Catalyst | General Product |

| Suzuki Coupling | Organoboron Reagent | Aryl/Vinyl/Alkyl Halide | Palladium | Biaryl, Alkylated Arene, etc. |

| Stille Coupling | Organotin Reagent | Aryl/Vinyl/Alkyl Halide | Palladium | Biaryl, Alkylated Arene, etc. |

| Kumada Coupling | Grignard Reagent | Aryl/Vinyl/Alkyl Halide | Palladium or Nickel | Biaryl, Alkylated Arene, etc. |

| Negishi Coupling | Organozinc Reagent | Aryl/Vinyl/Alkyl Halide | Palladium or Nickel | Biaryl, Alkylated Arene, etc. |

| Heck Coupling | Alkene | Aryl/Vinyl Halide | Palladium | Substituted Alkene |

The inherent strain of the cyclobutanone ring makes it susceptible to ring-opening reactions, a process that can be efficiently catalyzed by transition metals. These reactions can lead to the formation of linear, functionalized molecules that would be challenging to synthesize through other means.

An example of a metal-catalyzed ring-opening is the iron-catalyzed reaction of 3-arylcyclobutanones in the presence of water to yield aryl alkyl ketones. researchgate.net This reaction proceeds via the cleavage of both C2-C3 bonds of the cyclobutanone ring. researchgate.net Another approach involves the visible light-induced palladium-catalyzed ring-opening of cyclobutanone oxime esters. rsc.org This process generates a cyanoalkyl radical that can undergo further transformations. rsc.orgrsc.org

Rhodium catalysts have also been employed in the activation of cyclobutanones. For instance, a cationic rhodium complex can catalyze the intramolecular insertion of olefins into the C-C bond of benzo-fused cyclobutanones. nih.gov This reaction is a type of [4+2] coupling that leads to the formation of bridged ring systems. nih.gov

These examples highlight the diverse reactivity of the cyclobutanone scaffold under transition metal catalysis. The presence of the chloromethyl group in this compound adds another layer of complexity and potential for selective transformations. The choice of metal catalyst and reaction conditions would be crucial in determining whether the reaction proceeds via ring-opening, functionalization of the chloromethyl group, or a combination of both.

The following table provides a summary of representative metal-catalyzed ring-opening reactions of cyclobutanone derivatives.

| Catalyst | Substrate | Product | Reference |

| FeCl₃ | 3-Arylcyclobutanone | Aryl alkyl ketone | researchgate.net |

| Palladium (visible light) | Cyclobutanone oxime ester | (E)-4-Arylbut-3-enenitrile or δ-cyano ketone | rsc.org |

| Cationic Rhodium | Benzo-fused cyclobutanone with an olefin | Bridged ring system | nih.gov |

Advanced Applications of 2 Chloromethyl Cyclobutanone As a Synthetic Building Block

Construction of Complex Polycyclic Architectures

The inherent ring strain of the cyclobutanone (B123998) moiety provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions. This reactivity, coupled with the functionality of the chloromethyl group, enables its use in sophisticated strategies for the synthesis of complex polycyclic frameworks, including bridged and spirocyclic systems.

The cyclobutanone core is an excellent starting point for the synthesis of bridged bicyclic systems. nih.gov Transition metal-catalyzed intramolecular coupling reactions, for instance, can transform cyclobutanone derivatives into bridged scaffolds. nih.gov While not involving 2-(chloromethyl)cyclobutanone directly, seminal work has shown that rhodium or nickel catalysts can mediate the intramolecular insertion of olefins into the C-C bonds of cyclobutanones, particularly those fused to a benzene (B151609) ring, to generate bridged systems. nih.gov A key challenge in these transformations is the potential for a competing decarbonylation reaction. nih.gov

More specifically, rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions represent a powerful strategy for creating bridged bicyclo[m.n.2] ring systems. nih.gov This type of reaction, known as a type II cycloaddition, provides a direct and efficient pathway to highly functionalized and synthetically challenging bridged structures. nih.gov The versatility of this approach has been demonstrated in the total synthesis of complex natural products. cancer.gov

Spiro compounds, which feature two rings connected by a single common atom, are another class of complex molecules accessible from cyclobutanone-related precursors. Although direct examples starting from this compound are not prevalent in the reviewed literature, general methods for spirocycle synthesis often involve the reaction of cyclic ketones. Strategies for synthesizing densely functionalized spiro[2.2]pentanes, for example, have been developed to overcome the high degree of strain in these molecules. nih.gov Furthermore, the synthesis of spirooxindole analogues has been achieved through cycloaddition reactions involving derivatives that could conceptually be derived from cyclobutanone precursors. researchgate.net

Table 1: Examples of Strategies for Bridged and Spirocyclic Synthesis

| Strategy | Catalyst/Reagent | Resulting System | Ref. |

|---|---|---|---|

| Intramolecular Cyclobutanone-Olefin Coupling | Cationic Rh(I) or Ni(0) | Bridged Scaffolds | nih.gov |

| Intramolecular (3+2) Dipolar Cycloaddition | Rhodium Catalyst | Bridged Bicyclo[m.n.2] Rings | nih.gov |

| Type II [5+2] Cycloaddition | Base-promoted | Bridged Bicyclo[m.n.1] Rings | cancer.gov |

| Cycloaddition for Spirooxindoles | Azomethine Ylide | Spirooxindoles | researchgate.net |

Annulation, the formation of a new ring onto an existing one, is a cornerstone of polycyclic synthesis. The cyclobutanone ring is a competent partner in various annulation strategies, particularly cycloaddition reactions where it can act as a four-carbon (C4) synthon.

A notable example is the [3+2] annulation reaction between 2-(phenacylethylidene)cyclobutanones and thioureas. This reaction proceeds under mild, additive-free conditions to afford previously unknown cyclobutane-fused imidazolidine-2-thione and thiazolidine-2-imine derivatives in good yields. rsc.org The regiochemical outcome of this annulation is dependent on the steric and electronic properties of the substrates. rsc.org

Formal [4+2] annulation reactions also feature prominently. For instance, aza-ortho-quinone methides, generated in situ from o-chloromethyl anilines, undergo a DBU-mediated [4+2] annulation with enolates derived from azlactones. organic-chemistry.org This provides access to biologically relevant 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org While this example does not directly use this compound, it highlights a powerful annulation strategy involving a chloromethyl-activated precursor. The reactivity of cyclobutenones as dienophiles in Diels-Alder reactions further underscores the utility of the cyclobutane (B1203170) framework in [4+2] cycloadditions, leading to complex adducts that can undergo subsequent ring expansion. mdpi.com Anion-accelerated vinylcyclobutane rearrangements have also been developed as a [4+2] annulation route to cyclohexenols. mit.edu

Synthesis of Heterocyclic Compounds

The reactivity of this compound is not limited to the construction of carbocycles; it is also a powerful precursor for a variety of heterocyclic systems containing oxygen and nitrogen.

A significant application of chloromethyl cyclobutanone derivatives is in the synthesis of nitrogen-containing bridged heterocycles. Specifically, 3-(chloromethyl)cyclobutanone, an isomer of the title compound, serves as a key precursor to 2-azabicyclo[2.1.1]hexanes. acs.orgacs.org This bicyclic system is the core skeleton of 2,4-methanoproline, a naturally occurring non-protein amino acid. openmedicinalchemistryjournal.comnih.gov The synthesis involves the formation of an imine from 3-(chloromethyl)cyclobutanone, followed by a reductive cyclization to furnish the bridged amine. acs.orgacs.org An alternative key step involves the reversible addition of hydrogen cyanide to the imine, which then undergoes an intramolecular nucleophilic substitution to yield 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles. nih.gov

In the realm of oxygen-containing heterocycles, furan-fused cyclobutanones have emerged as novel and versatile synthetic intermediates. researchgate.netspringernature.com These compounds can be accessed through a rhodium-catalyzed formal [3+2] annulation of diazo group-tethered alkynes. researchgate.net This process involves a 4-exo-dig carbocyclization, which is favored over a 5-endo-dig cyclization. springernature.com The resulting furan-fused cyclobutanones are valuable C4 synthons for further transformations, including catalytic [4+n] annulations to build other complex heterocyclic structures. researchgate.net

Table 2: Synthesis of Heterocycles from Cyclobutanone Precursors

| Precursor | Reagents | Product | Key Transformation | Ref. |

|---|---|---|---|---|

| 3-(Chloromethyl)cyclobutanone | Amine, Reducing Agent | 2-Azabicyclo[2.1.1]hexane | Imination, Reductive Cyclization | acs.orgacs.org |

| 3-(Chloromethyl)cyclobutanone | Amine, Hydrogen Cyanide | 2-Alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile | Imine formation, Intramolecular Substitution | nih.gov |

| Alkyne-tethered Diazo Compound | Rhodium Catalyst | Furan-fused Cyclobutanone | 4-exo-dig Carbocyclization / [3+2] Annulation | researchgate.netspringernature.com |

Precursor for Advanced Chemical Entities and Functional Materials (non-biological)

The utility of this compound and its derivatives extends to the synthesis of advanced chemical entities and functional materials where the unique properties of the cyclobutane ring are exploited. The introduction of silicon-containing moieties into the cyclobutane framework is one such application. Copper-catalyzed conjugate silylation of cyclobutenone derivatives with zinc-based silicon nucleophiles yields β-silylated cyclobutanones. nih.gov The intermediate enolate can be trapped to form silylated enol phosphates, which can then participate in cross-coupling reactions to produce a range of silylated cyclobutene (B1205218) derivatives. nih.gov These silicon-functionalized cyclobutanes can serve as precursors for more complex molecular structures or materials with tailored electronic or physical properties.

Furthermore, the development of heteroaromatic analogues of spirobifluorene (SBF), a key component in organic semiconductor materials, highlights the potential of cyclobutane-derived spiro-compounds in materials science. google.com By creating spiro-fused systems that incorporate thiophene (B33073) rings, researchers aim to tune the electrochemical and spectroscopic properties of these materials for applications in organic electronics. google.com While not a direct application of this compound, the synthesis of these advanced materials relies on the strategic construction of spiro-centers, a transformation for which cyclobutanones are well-suited precursors.

Computational and Theoretical Studies on 2 Chloromethyl Cyclobutanone and Its Reactivity

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. aip.orgnanobioletters.comnih.gov For substituted cyclobutanes, these calculations reveal the subtle interplay of steric and electronic effects that govern their preferred shapes.

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. libretexts.orgresearchgate.net This puckering results in two distinct positions for substituents: axial and equatorial. For monosubstituted cyclobutanes, these two conformations can interconvert, with the equatorial conformer generally being the more stable due to reduced steric hindrance. acs.org

An extensive study on 2-substituted cyclobutane-α-amino acid derivatives, using both experimental and computational methods, confirmed the preference for the substituent at the C2 position to occupy the equatorial position. acs.orgacs.orgnih.gov This preference is largely driven by avoiding unfavorable steric interactions. acs.org Computational methods like DFT are used to calculate the energies of these different conformers, identifying the lowest energy structures (energy minima) on the potential energy surface. nanobioletters.com For 2-(chloromethyl)cyclobutanone, it is predicted that the conformer with the chloromethyl group in the equatorial position would be energetically favored to minimize steric strain.

Quantum chemical calculations can predict geometric parameters with high accuracy. DFT studies on related cyclobutanone (B123998) derivatives provide insight into the expected structural features of this compound. For instance, calculations on complexes between cyclobutanone and hydrogen halides show how intermolecular interactions affect the ring's geometry. nih.gov

A DFT study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone provides a useful comparison for a substituted cyclobutane system. nanobioletters.comniscpr.res.in The calculations show elongation of C-C bonds within the cyclobutane ring compared to an ideal alkane C-C bond, a consequence of ring strain. nanobioletters.com The introduction of a chloromethyl group at the C2 position of cyclobutanone is expected to cause localized changes in the ring's geometry. The electron-withdrawing nature of the substituent may slightly alter bond lengths and angles in its vicinity.

Below are illustrative tables of calculated geometric parameters for related molecules, demonstrating the type of data obtained from such computational studies.

Table 1: Selected Calculated Bond Lengths (Å) for a Substituted Cyclobutanone Derivative Data derived from a DFT study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. niscpr.res.in

| Bond | Calculated Bond Length (Å) |

| C=O | 1.21 |

| C-Cl | 1.84 |

| C-C (in ring) | ~1.57 |

Table 2: Selected Calculated Bond Angles (°) for a Substituted Cyclobutanone Derivative Data derived from a DFT study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. niscpr.res.in

| Angle | Calculated Bond Angle (°) |

| C-C-C (in ring) | ~87-91 |

| O=C-C | ~125-130 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a critical tool for mapping out the intricate pathways of chemical reactions. For cyclobutanone, extensive theoretical work has focused on its photochemical reactions, which involve complex electronic and structural changes on ultrafast timescales. aip.orgnih.govaip.orgresearchgate.net These studies provide a detailed picture of how the molecule behaves upon absorbing light, offering insights that are directly applicable to understanding the reactivity of its derivatives.

A key reaction of cyclobutanone is its photochemical Norrish Type-I ring-opening. researchgate.net Upon photoexcitation, typically to the S1 (n→π*) or S2 (n→3s Rydberg) electronic state, the molecule undergoes α-cleavage, breaking one of the C-C bonds adjacent to the carbonyl group. ethz.chnsf.gov This process leads to the formation of a biradical intermediate.

Computational simulations, using methods like ab initio multiple spawning (AIMS) and surface hopping, can trace the entire reaction path from the excited state back to the ground state. aip.orgnih.gov These simulations are crucial for identifying and characterizing the high-energy transition states and conical intersections (points where potential energy surfaces cross) that govern the reaction's outcome. nsf.gov For the cyclobutanone ring-opening, calculations show that after initial excitation, the molecule's structure distorts, leading to the elongation and eventual cleavage of a Cα-C bond, often passing through a conical intersection to relax back to the ground state potential energy surface. nsf.gov

By mapping the energy of the system along the reaction coordinate, computational studies can generate detailed energy profiles for different reaction pathways. Recent simulations on cyclobutanone have focused on predicting the dynamics following photoexcitation to the S2 state. nih.govnih.govaip.orgcosmosproject.co.ukarxiv.orgwhiterose.ac.uk These studies show that the S2 state decays rapidly, and the molecule then proceeds along different dissociation pathways on the ground state surface. nsf.gov

Two primary dissociation channels are observed in these simulations: nih.govaip.orgnsf.gov

C2 Channel: Produces ethene and ketene (B1206846).

C3 Channel: Produces cyclopropane (B1198618) and carbon monoxide.

Simulations can predict the branching ratio between these channels and the timescales (lifetimes) of the excited states and intermediates, which are key kinetic parameters. aip.orgresearchgate.net For example, simulations using time-dependent density functional theory (TD-DFT) with surface hopping predicted product ratios of approximately 50% for the (cyclopropane + CO) channel and 34% for the (ethene + ketene) channel after 2 picoseconds. researchgate.net The presence of a 2-(chloromethyl) substituent would likely influence this process. The electron-withdrawing nature of the group could affect the stability of the biradical intermediate and potentially alter the energy barriers for the subsequent reaction steps, thereby changing the ratio of the final products.

Table 3: Simulated Photodissociation Outcomes for Cyclobutanone Data derived from computational dynamics simulations. aip.orgresearchgate.net

| Reaction Channel | Products | Predicted Yield |

| C3 Channel | Cyclopropane + Carbon Monoxide | ~34-50% |

| C2 Channel | Ethene + Ketene | ~22-34% |

| Other | e.g., Hydrogen dissociation | ~9% |

Frontier Molecular Orbital (FMO) Theory Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For cyclobutanone, the HOMO is primarily located on the oxygen atom, corresponding to its non-bonding lone pair electrons (the 'n' orbital). The LUMO is the antibonding π* orbital of the carbonyl (C=O) group.

Ground-State Reactivity: Reactions with nucleophiles would involve the attack of the nucleophile's HOMO on the LUMO of the cyclobutanone (at the carbonyl carbon). Reactions with electrophiles would involve the attack of the electrophile's LUMO on the HOMO of the cyclobutanone (at the oxygen atom).

Photochemical Reactivity: The primary photochemical event, the n→π* transition, involves the promotion of an electron from the HOMO to the LUMO. This excited state has a different electronic configuration and reactivity compared to the ground state, enabling reactions like the ring-opening described previously.

The introduction of the electron-withdrawing chloromethyl group at the C2 position would be expected to lower the energy of both the HOMO and the LUMO. A lower LUMO energy would make the molecule a better electron acceptor and thus more reactive towards nucleophiles at the carbonyl carbon. A lower HOMO energy would make it a poorer electron donor and less reactive towards electrophiles at the oxygen. These modifications of the frontier orbital energies can be used to predict how the substituent alters the chemical reactivity of the cyclobutanone core. taylorandfrancis.com

Spectroscopic Parameter Prediction and Validation (Computational Perspective)mdpi.com

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. nih.gov While specific computational studies focusing exclusively on this compound are not extensively available in the current literature, a robust theoretical understanding of its spectroscopic properties can be constructed by examining computational analyses of its core structural motifs: the cyclobutane ring, the ketone functional group, and the chloromethyl substituent.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. acs.orgrsc.org By employing DFT methods, it is possible to calculate the magnetic shielding tensors of atomic nuclei within a molecule, which can then be converted to chemical shifts (δ). amazonaws.com

For this compound, the ¹H and ¹³C NMR spectra can be predicted by considering the computational data available for cyclobutane, cyclobutanone, and chloroalkanes. Theoretical studies on cyclobutane have rationalized its ¹H NMR chemical shifts, which are influenced by the ring's puckered conformation. nih.govresearchgate.net The introduction of a carbonyl group and a chloromethyl substituent would significantly alter the chemical shifts of the ring protons and carbons due to inductive effects and magnetic anisotropy.

The protons on the carbon bearing the chloromethyl group (C2) are expected to be deshielded compared to unsubstituted cyclobutane. Similarly, the protons of the chloromethyl group itself would exhibit a characteristic downfield shift. DFT calculations on similar chlorinated organic compounds can provide a reliable estimate for these shifts. docbrown.info

The ¹³C NMR spectrum is also predictable through computational means. The carbonyl carbon (C1) is anticipated to have a significant downfield chemical shift, a characteristic feature of ketones. The carbon atom attached to the chloromethyl group (C2) will also be deshielded due to the electronegativity of the chlorine atom. The experimental ¹³C NMR chemical shift for the carbon atoms in the cyclobutane ring is approximately 22.4 ppm. researchgate.net Substituent effects from the ketone and chloromethyl groups can be computationally modeled to predict the shifts in this compound with reasonable accuracy. nih.gov

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of analogous structures.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| H on C2 | 3.0 - 3.5 |

| CH₂Cl | 3.6 - 4.0 |

| Ring Protons (C3, C4) | 1.8 - 2.5 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 205 - 215 |

| C2 | 50 - 60 |

| C3, C4 | 20 - 30 |

| CH₂Cl | 45 - 55 |

It is important to note that the accuracy of these predicted values is dependent on the level of theory, basis set, and the inclusion of solvent effects in the computational model. researchgate.net

Predicted Infrared (IR) Vibrational Frequencies

Computational methods are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. researchgate.net DFT calculations can provide a detailed picture of the vibrational modes of this compound.

The most characteristic vibrational modes for this molecule would be the carbonyl (C=O) stretch, the C-Cl stretch, and various vibrations associated with the cyclobutane ring. Computational studies on cyclobutanone have provided accurate predictions for its vibrational spectrum, including the prominent C=O stretching frequency. ucl.ac.ukresearchgate.net The strained four-membered ring influences the position of this band.

The C-Cl stretching vibration of the chloromethyl group is also a predictable feature. DFT calculations on chlorophosphates and other halogenated organic compounds have shown good agreement between calculated and experimental vibrational spectra for the C-Cl stretch. orgchemboulder.com

A table of key predicted IR vibrational frequencies for this compound, derived from computational studies of similar structures, is presented below.

Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1780 - 1800 |

| C-Cl Stretch | 650 - 850 |

| CH₂ Bending (Scissoring) | 1400 - 1450 |

| Cyclobutane Ring Puckering | ~150 |

The validation of these computationally predicted spectroscopic parameters would ideally involve a direct comparison with experimental data for this compound. Such a comparison would not only confirm the structure of the molecule but also provide a measure of the accuracy of the computational methods employed. acs.org In the absence of direct experimental validation for this specific compound, the predictive power of modern computational chemistry for similar molecules provides a high degree of confidence in these theoretical spectroscopic parameters.

Analytical Methodologies for the Structural and Mechanistic Elucidation of 2 Chloromethyl Cyclobutanone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone for the elucidation of molecular structures. For a molecule like 2-(chloromethyl)cyclobutanone, a combination of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS) techniques provides a detailed picture of its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of the parent compound, cyclobutanone (B123998), and related chlorinated ketones. chegg.comspectrabase.comchemicalbook.com

For the parent cyclobutanone , the ¹H-NMR spectrum shows two main signals corresponding to the α-protons (adjacent to the carbonyl group) and the β-protons. chegg.comchemicalbook.com The α-protons typically appear as a multiplet around 3.00 ppm, while the β-protons resonate further upfield as a multiplet around 1.95 ppm. chegg.com

In This compound , the introduction of the chloromethyl group significantly alters the NMR spectrum by introducing new signals and influencing the chemical shifts of the cyclobutane (B1203170) ring protons due to the electronegativity of the chlorine atom.

¹H-NMR Spectroscopy : The spectrum would be more complex than that of cyclobutanone. The methine proton at the C2 position (CH-CH₂Cl) would be shifted downfield due to the adjacent electron-withdrawing carbonyl and chloromethyl groups. The diastereotopic protons of the chloromethyl group (-CH₂Cl) would likely appear as a doublet of doublets or a more complex multiplet. The remaining cyclobutane ring protons would exhibit complex splitting patterns due to spin-spin coupling with their neighbors. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign the proton and carbon signals and establish the connectivity within the molecule.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum is expected to show distinct signals for each carbon atom. The carbonyl carbon (C=O) would have the most downfield chemical shift, typically in the range of 200-220 ppm. The carbon of the chloromethyl group (-CH₂Cl) would appear in the range of 40-50 ppm. The carbons of the cyclobutane ring would have shifts influenced by their proximity to the carbonyl and chloromethyl substituents. For cyclobutanone itself, the α-carbons appear around 48 ppm and the β-carbon at approximately 13 ppm.

Expected ¹H and ¹³C-NMR Data for this compound This table is predictive and based on data from analogous compounds.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |

|---|---|---|---|

| C=O | - | ~208-215 | - |

| CH-CH₂Cl | ~3.2-3.8 | ~50-60 | Multiplet |

| CH₂ (ring, α to C=O) | ~2.8-3.2 | ~45-55 | Multiplet |

| CH₂ (ring, β to C=O) | ~1.9-2.5 | ~20-30 | Multiplet |

| CH₂Cl | ~3.5-4.0 | ~40-50 | Doublet of doublets |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. spectrabase.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. For cyclobutanone, this peak appears at a relatively high wavenumber (around 1785 cm⁻¹) due to the ring strain of the four-membered ring. nist.govnist.gov The presence of the chlorine atom in this compound is not expected to shift this value significantly. Other characteristic absorptions would include C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹) and a C-Cl stretching band, which typically appears in the fingerprint region (600-800 cm⁻¹). libretexts.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C bonds of the cyclobutane ring often produce stronger signals in Raman than in IR. This technique can be particularly useful for analyzing the skeletal vibrations of the ring structure.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Stretch | 2850-3000 | Medium-Strong |

| C=O | Stretch | ~1785 | Strong |

| CH₂ | Scissoring | ~1450 | Medium |

| C-Cl | Stretch | 600-800 | Medium-Strong |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the exact mass of the molecular ion of this compound (C₅H₇ClO) with high precision. This allows for the unambiguous determination of its elemental formula.

Mass Spectrometry (MS) : In a standard electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. chemguide.co.uk This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule or its fragments. chemguide.co.uk

Common fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. For this compound, α-cleavage could lead to the loss of a chloromethyl radical (•CH₂Cl) or the C₄H₄ClO• radical. The resulting fragment ions provide further structural confirmation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 118/120 | [C₅H₇ClO]⁺ | Molecular Ion (M⁺, M+2) |

| 83 | [C₄H₄OCl]⁺ | Loss of •CH₃ |

| 69 | [C₄H₅O]⁺ | α-cleavage, loss of •CH₂Cl |

| 49/51 | [CH₂Cl]⁺ | Cleavage of C-C bond |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. If this compound or a suitable derivative can be obtained as a single crystal of sufficient quality, X-ray diffraction analysis would yield precise bond lengths, bond angles, and the conformation of the cyclobutane ring. This technique is the gold standard for unambiguous structure determination. ibm.com

Chromatographic and Separation Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for the analysis of volatile compounds. nih.govnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. This method is ideal for determining the purity of a this compound sample and for identifying and quantifying any impurities or byproducts from a synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) : For less volatile derivatives or for preparative scale separations, HPLC is the method of choice. ibm.com A suitable reversed-phase column with a mobile phase, such as a mixture of acetonitrile (B52724) and water, could be employed for the separation and purification of this compound. acs.org Detection is typically achieved using a UV detector, as the carbonyl group exhibits a weak n→π* absorption.

Conclusion and Future Research Perspectives on 2 Chloromethyl Cyclobutanone

Summary of Key Research Findings and Methodological Advancements in 2-(Chloromethyl)cyclobutanone Chemistry

Research on this compound has primarily focused on its utility as a precursor for generating various substituted cyclobutane (B1203170) and cyclopentane (B165970) derivatives. A key methodological advancement has been the use of this compound in Favorskii-type rearrangements to access functionalized cyclopentanecarboxylic acids. These reactions often proceed with high stereoselectivity, offering a reliable route to complex cyclopentanoid structures.

Another significant area of research has been its application in the synthesis of spirocyclic compounds. The electrophilic nature of the chloromethyl group, combined with the nucleophilic character of the enolate that can be formed from the cyclobutanone (B123998) ring, allows for intramolecular cyclization reactions. These strategies have been employed to construct intricate molecular architectures that would be challenging to assemble through other means.

Furthermore, advancements have been made in the controlled ring-opening of the cyclobutanone moiety. Under specific reaction conditions, such as treatment with Lewis acids or certain nucleophiles, the strained four-membered ring can be selectively cleaved to yield linear or macrocyclic structures. This reactivity has been exploited in the synthesis of various acyclic and large-ring compounds.

Table 1: Summary of Key Methodological Advancements

| Methodology | Description | Key Products |

| Favorskii-type Rearrangement | Base-mediated rearrangement of the α-halo ketone to form a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile to yield a ring-contracted carboxylic acid derivative. | Functionalized cyclopentanecarboxylic acids |

| Intramolecular Cyclization | Formation of an enolate from the cyclobutanone, followed by intramolecular nucleophilic attack on the chloromethyl group. | Spirocyclic compounds |

| Controlled Ring-Opening | Selective cleavage of the cyclobutane ring using specific reagents or conditions. | Linear and macrocyclic compounds |

Unexplored Reactivity Pathways and Synthetic Opportunities for this compound

Despite the progress made, several reactivity pathways of this compound remain largely unexplored. The development of novel catalytic systems for the asymmetric transformation of this compound is a significant opportunity. For instance, enantioselective reductions of the ketone or stereoselective substitutions of the chloride could provide access to chiral building blocks that are currently difficult to obtain.

The potential for [2+2] cycloaddition reactions involving the ketone functionality has not been extensively investigated. Photochemical or metal-catalyzed cycloadditions could lead to the formation of complex polycyclic systems with unique stereochemical arrangements. Similarly, the reactivity of the enol ether or enamine derivatives of this compound in pericyclic reactions represents a promising area for future exploration.

Furthermore, the strategic use of this compound in cascade reactions could lead to the rapid assembly of complex molecular scaffolds. A single-pot transformation that involves, for example, a nucleophilic substitution, followed by a ring expansion and a subsequent cyclization, would be a powerful tool for synthetic chemists.

Potential for Novel Chemical Entities and Functional Materials from this compound

The unique structural features of this compound make it an attractive starting material for the synthesis of novel chemical entities and functional materials. Its ability to serve as a precursor to strained polycyclic systems could be harnessed in the development of new molecular switches or sensors. The conformational rigidity of such systems could lead to materials with interesting photophysical or electronic properties.

In the realm of materials science, polymers derived from this compound or its derivatives could exhibit unique thermal or mechanical properties due to the incorporated cyclobutane rings. Ring-opening metathesis polymerization (ROMP) of norbornene derivatives functionalized with the this compound moiety is one possible avenue for creating such materials.

The synthesis of novel ligands for catalysis is another promising application. The rigid cyclobutane framework can be used to control the spatial arrangement of coordinating groups, potentially leading to catalysts with enhanced selectivity and activity. For example, chiral phosphine (B1218219) ligands derived from this compound could find use in asymmetric hydrogenation or cross-coupling reactions.

Interdisciplinary Research Avenues Involving this compound (excluding biological/medicinal applications)

The application of this compound extends beyond traditional organic synthesis and into various interdisciplinary fields. In computational chemistry, a deeper theoretical study of the reaction mechanisms involving this compound could provide valuable insights for designing new synthetic strategies. For instance, density functional theory (DFT) calculations could be used to predict the stereochemical outcome of reactions or to identify novel, low-energy reaction pathways.

In the field of organometallic chemistry, the synthesis and study of metal complexes bearing ligands derived from this compound could lead to the discovery of new catalytic transformations. The unique steric and electronic properties of such ligands could stabilize reactive metal centers or enable unprecedented reactivity.

Furthermore, the use of this compound in the development of new analytical reagents is an underexplored area. For example, its reaction with specific analytes could lead to a colorimetric or fluorometric response, forming the basis of a new sensing platform. This could have applications in environmental monitoring or industrial process control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.